(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the protection of amino acids during peptide synthesis. This compound is particularly significant in the field of organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Alkyne Group: The alkyne group is introduced through a series of reactions, often involving the use of propargyl bromide and a base like potassium carbonate.
Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids is carried out using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Oxidation and Reduction: The alkyne group can undergo oxidation to form diketones or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as EDC or DCC in the presence of a base.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Deprotected Amino Acid: After removal of the Fmoc group.
Peptides: Formed through coupling reactions.
Diketones, Alkenes, and Alkanes: Products of oxidation and reduction reactions.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid involves:
Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Formation of Peptide Bonds: The compound facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains.
Deprotection: The Fmoc group can be selectively removed to reveal the free amino group, allowing further reactions to occur.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpentanoic acid: Similar structure but lacks the alkyne group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid: Similar structure with a shorter carbon chain.
Uniqueness
Alkyne Group: The presence of the alkyne group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid makes it unique, providing additional reactivity and versatility in chemical reactions.
Fmoc Protection: The Fmoc group offers stability and ease of removal, making it a preferred choice in peptide synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOKSWZUJXKQCQ-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136992 | |
Record name | 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198791-65-9 | |
Record name | 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198791-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1198791-65-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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